[(1R,4aS)-1-methyl-7-propan-2-ylidene-1,2,3,4,5,6-hexahydronaphthalen-4a-yl]methyl acetate
Description
[(1R,4aS)-1-methyl-7-propan-2-ylidene-1,2,3,4,5,6-hexahydronaphthalen-4a-yl]methyl acetate is a novel eudesmane sesquiterpene identified from the Mediterranean soft coral species, Alcyonium coralloides . This compound is part of a group of bioactive terpenoids produced by marine organisms, particularly soft corals, which are known for their diverse molecular structures and potential biological activities .
Properties
CAS No. |
110299-91-7 |
|---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
[(1R,4aS)-1-methyl-7-propan-2-ylidene-1,2,3,4,5,6-hexahydronaphthalen-4a-yl]methyl acetate |
InChI |
InChI=1S/C17H26O2/c1-12(2)15-7-9-17(11-19-14(4)18)8-5-6-13(3)16(17)10-15/h10,13H,5-9,11H2,1-4H3/t13-,17-/m1/s1 |
InChI Key |
SJQIKKDDMGYSNS-CXAGYDPISA-N |
SMILES |
CC1CCCC2(C1=CC(=C(C)C)CC2)COC(=O)C |
Isomeric SMILES |
C[C@@H]1CCC[C@]2(C1=CC(=C(C)C)CC2)COC(=O)C |
Canonical SMILES |
CC1CCCC2(C1=CC(=C(C)C)CC2)COC(=O)C |
Origin of Product |
United States |
Preparation Methods
The preparation of [(1R,4aS)-1-methyl-7-propan-2-ylidene-1,2,3,4,5,6-hexahydronaphthalen-4a-yl]methyl acetate involves the extraction and isolation from the soft coral Alcyonium coralloides. The absolute stereochemistry of this compound was determined using the exciton-coupling method and confirmed by Circular Dichroism spectra
Chemical Reactions Analysis
[(1R,4aS)-1-methyl-7-propan-2-ylidene-1,2,3,4,5,6-hexahydronaphthalen-4a-yl]methyl acetate, like other sesquiterpenes, can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation, for example, can be achieved using reagents like chlorine or bromine.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound could yield various oxygenated derivatives, while reduction might produce different hydrogenated forms.
Scientific Research Applications
[(1R,4aS)-1-methyl-7-propan-2-ylidene-1,2,3,4,5,6-hexahydronaphthalen-4a-yl]methyl acetate has shown potential in various scientific research applications, including:
Mechanism of Action
The exact mechanism of action of [(1R,4aS)-1-methyl-7-propan-2-ylidene-1,2,3,4,5,6-hexahydronaphthalen-4a-yl]methyl acetate is not fully understood. like other sesquiterpenes, it is believed to interact with various molecular targets and pathways. These interactions may involve binding to specific receptors or enzymes, leading to modulation of biological processes such as inflammation, microbial growth, or cell proliferation .
Comparison with Similar Compounds
Conclusion
This compound is a fascinating compound with potential applications in various scientific fields. Its unique molecular structure and bioactivity make it a valuable subject for further research and exploration.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
